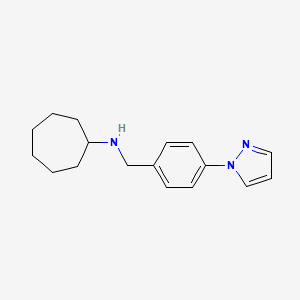![molecular formula C14H10F3NO3 B6317797 Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 155432-10-3](/img/structure/B6317797.png)
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate (PTC) is a synthetic compound that has been studied extensively in both laboratory and clinical settings. It has a wide range of applications in both scientific research and drug development. PTC is a highly versatile compound, and its unique properties make it ideal for a variety of applications.
Applications De Recherche Scientifique
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of applications in scientific research. It has been used as a model compound for studying the effects of trifluoromethoxy groups on the structure and reactivity of molecules. Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has also been used to study the mechanisms of enzyme inhibition and drug-receptor interactions. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been used to study the effects of trifluoromethoxy groups on the pharmacokinetics and pharmacodynamics of drugs.
Mécanisme D'action
The mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is not yet fully understood. However, it is believed that the trifluoromethoxy group of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate binds to the active site of enzymes, thus inhibiting their activity. Additionally, the trifluoromethoxy group may also interact with drug receptors, thus altering the pharmacokinetics and pharmacodynamics of drugs.
Biochemical and Physiological Effects
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, trypsin, and lipoxygenase. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has several advantages for laboratory experiments. It is a highly versatile compound, and its unique properties make it ideal for a variety of applications. Additionally, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate is relatively inexpensive and easy to synthesize. However, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate also has some limitations. It is not as stable as some other compounds, and it can be difficult to store for long periods of time.
Orientations Futures
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate has a wide range of potential applications in both scientific research and drug development. Further research is needed to better understand the mechanism of action of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to explore its potential therapeutic applications. Additionally, further research is needed to optimize the synthesis of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate and to develop more efficient and cost-effective methods for synthesizing and storing the compound. Finally, further research is needed to explore the potential of Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate to be used in combination with other compounds to develop more effective drugs.
Méthodes De Synthèse
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized through a variety of methods. The most common method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of an acid catalyst. This reaction produces a carbamate ester, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate. Alternatively, Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate can be synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with an amine in the presence of a base catalyst. This reaction produces a carbamate amide, which is then reacted with phenylhydrazine to form Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate.
Propriétés
IUPAC Name |
phenyl N-[4-(trifluoromethoxy)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-8-6-10(7-9-12)18-13(19)20-11-4-2-1-3-5-11/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQCYDQHNNDTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![4-[1,2,4]Oxadiazol-3-yl-benzoic acid tert-butyl ester](/img/structure/B6317731.png)
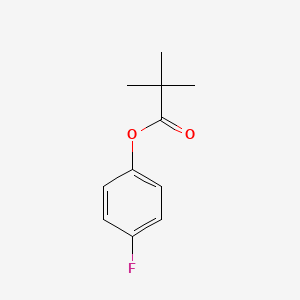
![Benzo[1,2,5]thiadiazole-4-sulfonic acid methylamide, 95%](/img/structure/B6317743.png)
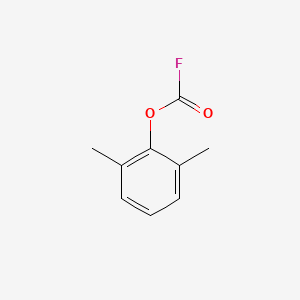
![2-Chloro-3',4'-difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6317753.png)
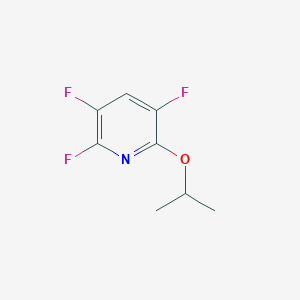
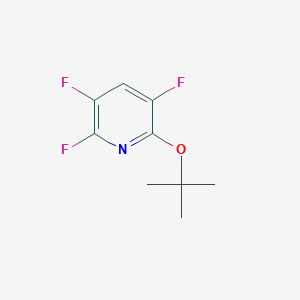
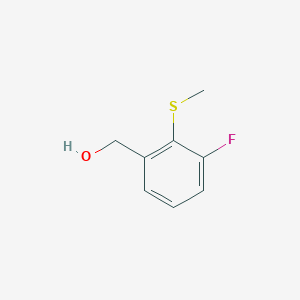


![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)
